molecular formula C9H8N2O2 B3275013 5-methylquinoxaline-2,3(1H,4H)-dione CAS No. 61875-33-0

5-methylquinoxaline-2,3(1H,4H)-dione

Cat. No. B3275013
Key on ui cas rn: 61875-33-0
M. Wt: 176.17 g/mol
InChI Key: WBILTKMXRWMTNP-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Step 1 of Reference Example 10-3, diethyl oxalate (4.5 mL, 33 mmol) and ytterbium trifluoromethanesulfonate (254 mg, 0.41 mmol) were added to 2,3-diaminotoluene (1.0 g, 8.2 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the precipitate was washed with ethanol. Thus, 5-methylquinoxaline-2,3(1H,4H)-dione (1.1 g, yield: 78%) was obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
254 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:19]>FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.O>[CH3:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[NH:11][C:2](=[O:4])[C:1](=[O:8])[NH:18]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)C
Step Three
Name
Quantity
254 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the precipitate was washed with ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C2NC(C(NC2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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